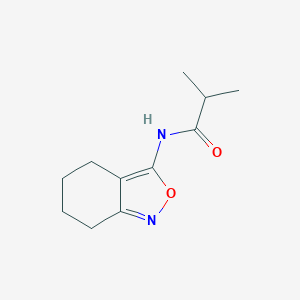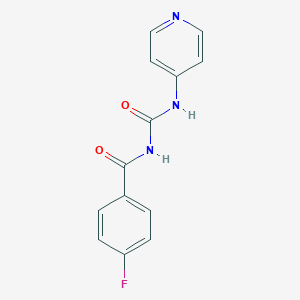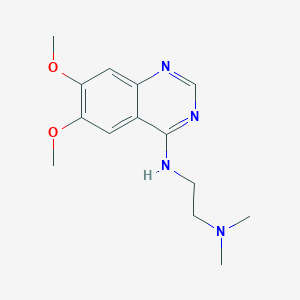![molecular formula C16H23N3O3S B256145 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone, also known as E-64, is a potent inhibitor of cysteine proteases and has been widely used in scientific research for its ability to inhibit the activity of lysosomal cysteine proteases. E-64 is a small molecule that has a molecular weight of 357.45 g/mol and a chemical formula of C17H27N3O4S.
Wirkmechanismus
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone inhibits the activity of lysosomal cysteine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate and leads to the accumulation of undigested proteins in the lysosome. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is a highly specific inhibitor of lysosomal cysteine proteases and does not affect other classes of proteases.
Biochemical and Physiological Effects:
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to have a variety of biochemical and physiological effects. Inhibition of lysosomal cysteine proteases by 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone can lead to the accumulation of undigested proteins in the lysosome, which can cause lysosomal dysfunction and cell death. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has also been shown to inhibit the production of reactive oxygen species and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has several advantages for use in lab experiments. It is a highly specific inhibitor of lysosomal cysteine proteases and does not affect other classes of proteases. This allows researchers to study the specific role of lysosomal cysteine proteases in biological processes. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is also a potent inhibitor, with an IC50 value in the nanomolar range. However, 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has some limitations. It is irreversibly bound to the active site of the enzyme, which can make it difficult to study the effects of reversible inhibition. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is also not cell-permeable, which limits its use in studies of intracellular proteases.
Zukünftige Richtungen
There are several future directions for research on 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone. One area of interest is the development of more potent and selective inhibitors of lysosomal cysteine proteases. Another area of interest is the development of cell-permeable inhibitors that can be used to study intracellular proteases. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has also been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Finally, 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been used to study the role of lysosomal cysteine proteases in cancer progression, and further research is needed to determine its potential as a therapeutic target for cancer treatment.
Synthesemethoden
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone can be synthesized using a multistep synthetic route that involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-ethylpiperazine to form 4-(4-ethylpiperazin-1-yl)sulfonyl)nitrobenzene. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with pyrrolidinone to form 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone.
Wissenschaftliche Forschungsanwendungen
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been widely used in scientific research for its ability to inhibit the activity of lysosomal cysteine proteases. Lysosomal cysteine proteases are involved in a variety of biological processes, including protein degradation, antigen processing, and apoptosis. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been used to study the role of lysosomal cysteine proteases in these processes and to identify potential therapeutic targets for diseases such as cancer and autoimmune disorders.
Eigenschaften
Produktname |
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone |
|---|---|
Molekularformel |
C16H23N3O3S |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
1-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H23N3O3S/c1-2-17-10-12-18(13-11-17)23(21,22)15-7-5-14(6-8-15)19-9-3-4-16(19)20/h5-8H,2-4,9-13H2,1H3 |
InChI-Schlüssel |
FDEKXCOOAFWLNJ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Kanonische SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256063.png)

![Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256066.png)
![1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea](/img/structure/B256069.png)



![N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-amine](/img/structure/B256076.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![5-(5-Bromo-2-furoyl)-9-ethyl-1-oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B256078.png)
![2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B256081.png)
![4-(2-Furoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256085.png)
![(2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one](/img/structure/B256087.png)